Lipophilicity Advantage over Methyl Ester
Ethyl 2-(2-nitrophenyl)acetate exhibits a calculated LogP of 2.23 , compared with a LogP of 1.83 for the methyl ester analog . The ΔLogP of +0.40 translates to an approximately 2.5-fold higher predicted octanol-water partition coefficient, which directly enhances extraction yields in liquid-liquid workflows and increases retention in reverse-phase HPLC separations.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP 2.23 (ACD/Labs Percepta calculation) |
| Comparator Or Baseline | Methyl 2-(2-nitrophenyl)acetate: LogP 1.83 (calculated) |
| Quantified Difference | ΔLogP = +0.40; approximately 2.5× higher partition ratio |
| Conditions | Calculated values; ACD/Labs Percepta or analogous XLogP3 algorithm |
Why This Matters
A higher LogP for the ethyl ester improves extraction recovery and chromatographic separation resolution, which are critical parameters in both analytical quantification and preparative purification workflows.
